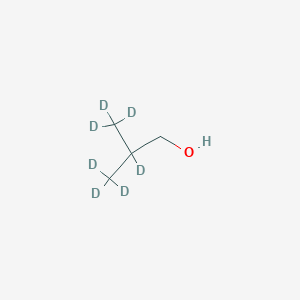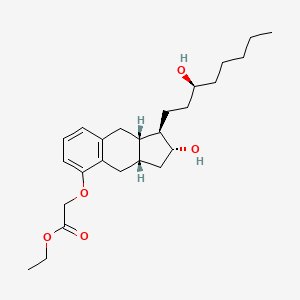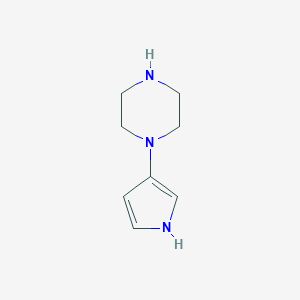![molecular formula C₂₃H₂₂O₃ B1144988 2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene CAS No. 1094898-04-0](/img/no-structure.png)
2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene is an metabolite of Benzo[a]pyrene, a carcinogenic component of tobacco smoke implicated in lung cancer .
Synthesis Analysis
The synthesis of this compound is not widely documented in the available literature. It’s important to note that the sale of this product is prohibited due to laws, regulations, and policies related to "patent products".Chemical Reactions Analysis
The specific chemical reactions involving this compound are not well-documented in the available literature. It’s known that it’s a metabolite of Benzo[a]pyrene , but the exact reactions and pathways are not specified.Safety and Hazards
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene involves the coupling of 2-bromo-7-methoxynaphthalene with 2,6-bis(2-methoxyethenyl)phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.", "Starting Materials": [ "2-bromo-7-methoxynaphthalene", "2,6-bis(2-methoxyethenyl)phenylboronic acid", "Palladium catalyst", "Base", "Solvent" ], "Reaction": [ "Dissolve 2-bromo-7-methoxynaphthalene and 2,6-bis(2-methoxyethenyl)phenylboronic acid in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).", "Add a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to the reaction mixture to deprotonate the boronic acid and promote the cross-coupling reaction.", "Add a palladium catalyst such as palladium acetate (Pd(OAc)2) or palladium chloride (PdCl2) to the reaction mixture to facilitate the cross-coupling reaction.", "Heat the reaction mixture under reflux for several hours to allow the cross-coupling reaction to occur.", "After completion of the reaction, cool the reaction mixture and extract the product using a suitable solvent such as ethyl acetate or dichloromethane.", "Purify the product using column chromatography or recrystallization to obtain the desired compound, 2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene." ] } | |
CAS No. |
1094898-04-0 |
Molecular Formula |
C₂₃H₂₂O₃ |
Molecular Weight |
346.42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid](/img/structure/B1144906.png)




